Fmoc-d-lys(boc)-opfp
Description
Fmoc Group
The Fmoc moiety provides base-labile protection for the α-amino group, with a half-life of 6 seconds in 20% piperidine/DMF . Its removal generates a dibenzofulvene-piperidine adduct, detectable via UV spectroscopy at 264–297 nm .
Boc Group
The Boc group on the ε-amino side chain offers acid-labile protection , stable under basic Fmoc deprotection conditions. Cleavage requires 95% trifluoroacetic acid (TFA), producing gaseous isobutene and CO₂ .
OPfp Ester
The pentafluorophenyl ester acts as a highly reactive carboxyl activator , enabling efficient amide bond formation without racemization. Its electron-withdrawing fluorine atoms increase electrophilicity by 15–20% compared to standard phenyl esters .
Table 2: Orthogonal Deprotection Conditions
| Group | Deprotection Reagent | Time | Stability in SPPS |
|---|---|---|---|
| Fmoc | 20% piperidine/DMF | 5 min | Base-stable |
| Boc | 95% TFA | 1–2 hr | Acid-stable |
| OPfp | N/A (activating group) | N/A | Hydrolyzes in H₂O |
This orthogonality allows sequential peptide chain elongation while preserving side-chain functionality .
Crystallographic Studies and Conformational Dynamics
While explicit X-ray crystallographic data for this compound remain unpublished, analogous compounds exhibit restricted rotational freedom due to steric hindrance from the Fmoc and Boc groups. Key insights include:
- Tertiary Carbocation Stability : During Boc deprotection, protonation of the tert-butyloxycarbonyl group forms a stabilized tertiary carbocation intermediate $$[C(CH₃)₃]^+$$, which rapidly evolves into isobutene .
- Conformational Locking : The Fmoc group induces a planar fluorenyl ring system , constraining backbone φ/ψ angles to $$−60° \leq φ \leq −30°$$ and $$−30° \leq ψ \leq 0°$$ in model peptides .
- Solvent-Driven Dynamics : In dimethylformamide (DMF), the OPfp ester adopts a cisoid conformation ($$C=O \cdots O=C$$ dihedral ≈ 0°), optimizing electrophilicity for nucleophilic attack .
Table 3: Spectroscopic Characterization
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31F5N2O6/c1-32(2,3)45-30(41)38-15-9-8-14-22(29(40)44-28-26(36)24(34)23(33)25(35)27(28)37)39-31(42)43-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,38,41)(H,39,42)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNVSYQQDWNJRI-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31F5N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692814 | |
| Record name | Pentafluorophenyl N~6~-(tert-butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
634.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133083-36-0 | |
| Record name | Pentafluorophenyl N~6~-(tert-butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection of the ε-Amino Group
The ε-amino group of D-lysine is protected first to ensure selective reactivity during subsequent coupling steps. This is achieved by reacting D-lysine with Boc anhydride in the presence of a base such as triethylamine (TEA) or sodium bicarbonate. The reaction is typically conducted in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C for 4–6 hours.
Reaction Equation :
Key Parameters :
Fmoc Protection of the α-Amino Group
The α-amino group is protected using Fmoc-Cl under mildly basic conditions. Sodium bicarbonate (NaHCO₃) in a water/dioxane mixture (1:1 v/v) is commonly employed to maintain a pH of 8–9, ensuring efficient Fmoc incorporation without racemization.
Reaction Equation :
Optimization Notes :
OPfp Ester Activation
The carboxyl group of Fmoc-D-Lys(Boc)-OH is activated as an OPfp ester to enhance reactivity in peptide bond formation. This involves reacting the carboxylic acid with pentafluorophenol (Pfp-OH) and a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), in anhydrous dimethylformamide (DMF) or DCM.
Reaction Equation :
Critical Conditions :
-
Molar Ratios : 1:1:1 (acid:Pfp-OH:DCC).
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Temperature : 0°C to room temperature.
-
Yield : 75–80% after filtration and precipitation in cold diethyl ether.
Industrial-Scale Production
Industrial synthesis scales the above steps using automated peptide synthesizers and continuous-flow reactors to improve efficiency. Key considerations include:
Process Enhancements :
-
Automated Systems : Reduce manual handling and ensure consistent reaction conditions.
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Solvent Recovery : DMF and DCM are recycled via distillation to minimize waste.
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Purification : High-performance liquid chromatography (HPLC) with C18 columns achieves >98% purity.
Economic Factors :
-
Raw material costs account for 60–70% of total production expenses.
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OPfp ester activation is preferred over other methods (e.g., HOBt esters) due to superior shelf stability.
Quality Control and Analytical Methods
Rigorous quality control ensures compliance with pharmaceutical standards.
Table 1: Analytical Specifications for this compound
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC (UV 220 nm) | ≥98% |
| Residual Solvents | GC-FID | DMF ≤ 890 ppm |
| Optical Rotation | Polarimetry | [α]²⁵D = -14.5° to -15.5° |
| Moisture Content | Karl Fischer Titration | ≤0.5% w/w |
Notes :
-
Mass Spectrometry : Confirms molecular weight (634.6 g/mol) via ESI-MS.
-
1H/13C NMR : Validates stereochemistry and functional group integrity.
Comparative Analysis of Coupling Reagents
The choice of coupling reagent significantly impacts reaction efficiency and racemization rates.
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-lys(boc)-opfp undergoes several types of chemical reactions:
Deprotection Reactions: Removal of the Fmoc group using a base like piperidine, and removal of the Boc group using acidic conditions such as trifluoroacetic acid (TFA).
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using the OPfp ester as an activating group.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, TFA for Boc removal.
Coupling: DCC or other carbodiimides for activating the carboxyl group, along with pentafluorophenol.
Major Products Formed
Deprotected Lysine: After removal of protective groups, free lysine is obtained.
Peptide Chains: Formation of longer peptide chains through successive coupling reactions.
Scientific Research Applications
Fmoc-D-lys(boc)-opfp is extensively used in various scientific research fields:
Chemistry: Utilized in the synthesis of complex peptides and proteins for structural and functional studies.
Biology: Employed in the development of peptide-based probes and inhibitors for studying biological processes.
Medicine: Used in the design of peptide therapeutics and vaccines.
Industry: Applied in the production of peptide-based materials and biomaterials for various industrial applications.
Mechanism of Action
The mechanism of action of Fmoc-D-lys(boc)-opfp involves:
Peptide Bond Formation: The OPfp ester activates the carboxyl group, facilitating nucleophilic attack by the amino group of another amino acid or peptide, leading to peptide bond formation.
Deprotection: Removal of protective groups to expose reactive amino and carboxyl groups for further reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key differences between Fmoc-D-Lys(Boc)-OPfp and structurally or functionally related compounds:
Key Comparison Points:
Reactivity :
- OPfp vs. OSu Esters : OPfp esters (as in this compound) exhibit superior solubility in organic solvents (e.g., DMA, DMF) and longer shelf life compared to NHS (hydroxysuccinimide) esters, which require in situ activation .

- Activation-Free Coupling : Unlike Fmoc-L-Lys(Boc)-OH, which requires HATU/HOAt for carboxyl activation, the OPfp group enables direct coupling without additional reagents .
Orthogonal Protection: Boc vs. Dde: Boc deprotection (via TFA) is compatible with acid-labile resins, while Dde (in Fmoc-D-Lys(Dde)-OH) allows selective ε-amino deprotection under neutral conditions (hydrazine), enabling sequential modification . Dual Fmoc Protection: Fmoc-Lys(Fmoc)-OPfp enables simultaneous α- and ε-amino protection, useful in branched peptide synthesis .
Chiral Specificity :
- D- vs. L-Lysine : The D-configuration in this compound enhances resistance to proteolysis, critical for in vivo therapeutic peptides, whereas L-isoforms (e.g., Fmoc-L-Lys(Boc)-OH) are standard in natural-sequence peptides .
Resin Compatibility :
- Fmoc-D-Lys(Boc)-Wang resin (loading: 0.47 mmol/g) is preferred for SPPS due to its acid stability, while MBHA resins are used for C-terminal amidation .
Therapeutic Applications :
- PEG2K-(Fmoc)lys-NLG919 micelles (using Fmoc-Lys derivatives) demonstrate enhanced drug delivery efficiency and reduced cardiotoxicity compared to free doxorubicin .
- TMR-k5 constructs (Fmoc-D-Lys(Boc)-OH) enable fluorescence labeling of cell-penetrating peptides, aiding cellular uptake studies .
Research Findings and Data
Cost Analysis:
- This compound costs ¥13,900–¥33,000/g (), significantly higher than Fmoc-L-Lys(Boc)-OH (¥7,680/g) due to chiral purity and OPfp activation .
Biological Activity
Fmoc-D-Lys(Boc)-OPfp, a derivative of D-lysine, is an important compound in peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). This compound features a unique combination of protective groups that enhance its utility in the synthesis of biologically active peptides. Understanding its biological activity is crucial for its application in drug discovery and protein engineering.
- Molecular Formula : C32H31F5N2O6
- Molecular Weight : 634.6 g/mol
- CAS Number : 133083-36-0
- Density : 1.2 ± 0.1 g/cm³
- Melting Point : 120-131 °C
- Boiling Point : 685.7 ± 55.0 °C at 760 mmHg
This compound serves primarily as a building block in peptide synthesis rather than exhibiting direct biological activity itself. The D-lysine component can influence the conformation and stability of the resulting peptides, potentially leading to altered biological interactions compared to their L-counterparts. D-peptides often demonstrate unique properties such as increased resistance to proteolytic degradation and enhanced binding affinities due to their distinct stereochemistry .
Applications in Research
This compound is utilized extensively in:
- Peptide Synthesis : Its protective groups allow for selective deprotection during the synthesis process, facilitating the creation of complex peptides.
- Drug Discovery : The incorporation of D-amino acids can lead to peptides with improved pharmacokinetic properties and reduced immunogenicity.
- Protein Engineering : The ability to introduce D-lysine residues can modify protein interactions and stability.
Comparative Analysis with Other Amino Acid Derivatives
The following table compares this compound with other similar compounds used in peptide synthesis:
| Compound Name | Structure/Features | Unique Aspects |
|---|---|---|
| Fmoc-Lys(Boc)-OH | Utilizes L-lysine | Preferred for natural peptide synthesis |
| Fmoc-D-His(Boc)-OH | Contains histidine instead of lysine | Different reactivity due to imidazole ring |
| Fmoc-D-Arg(Et)2-OH | Features arginine with ethyl groups | Enhances positive charge and hydrophilicity |
| Fmoc-D-Lys(pentynoyl)-OH | Introduces alkyne functionality | Useful for click chemistry applications |
Case Studies
- Stability Studies : Research indicates that peptides synthesized with D-amino acids, including those containing this compound, exhibit increased stability against enzymatic degradation compared to those synthesized with L-amino acids. This property is particularly advantageous for therapeutic applications where prolonged activity is desired .
- Binding Affinity Modulation : A study demonstrated that incorporating D-lysine into peptide sequences altered their binding affinities for target proteins, suggesting that this compound could be used to engineer peptides with enhanced specificity and efficacy in drug design .
- Therapeutic Applications : Peptides synthesized using this compound have shown promise in various therapeutic contexts, including cancer treatment and antimicrobial applications, due to their improved pharmacological profiles .
Q & A
Q. What is the role of Fmoc-D-Lys(Boc)-OPfp in solid-phase peptide synthesis (SPPS)?
this compound serves as a protected amino acid derivative with three functional components:
- Fmoc : Protects the α-amino group during stepwise chain elongation, removable under basic conditions (e.g., piperidine).
- Boc : Protects the ε-amino group of lysine, stable to Fmoc deprotection but cleavable with TFA.
- OPfp (pentafluorophenyl ester) : Enhances coupling efficiency by acting as a reactive leaving group during amide bond formation. This orthogonal protection strategy enables precise control over lysine incorporation in peptide sequences .
Q. How does the orthogonal protection strategy using Fmoc and Boc groups facilitate lysine-containing peptide synthesis?
The Fmoc group is removed under mild basic conditions (e.g., 20% piperidine in DMF), while Boc requires strong acids (e.g., 95% TFA). This allows sequential deprotection and coupling, critical for synthesizing peptides with multiple lysine residues or branched architectures. For example, Boc-protected lysine side chains remain intact during α-amino group deprotection, enabling selective functionalization .
Q. What experimental parameters critically influence the coupling efficiency of this compound?
Key parameters include:
- Solvent : DMA or DMF for optimal solubility and activation.
- Base additives : DIPEA (2–5 equiv) to neutralize byproducts and stabilize the activated intermediate.
- Reaction time : 30–60 minutes for complete coupling, monitored via Kaiser test for free amines.
- Temperature : Room temperature or mild heating (≤40°C) to minimize racemization .
Q. How can researchers verify successful incorporation of this compound into a peptide chain?
- Kaiser test : Detects free amines post-coupling (blue color indicates incomplete reaction).
- HPLC : Assesses purity and retention time shifts after lysine addition.
- Mass spectrometry (ESI-MS/MALDI-TOF) : Confirms molecular weight increase by 634.6 g/mol (mass of this compound minus OPfp leaving group) .
Advanced Research Questions
Q. What are common side reactions when using this compound, and how can they be mitigated?
- Incomplete deprotection : Residual Fmoc groups due to insufficient piperidine treatment. Solution: Extend deprotection time or use DBU as an alternative base.
- OPfp ester hydrolysis : Reduces coupling efficiency. Solution: Use anhydrous solvents and fresh reagents.
- Racemization : Minimize by avoiding excessive heating and using coupling agents like Oxyma .
Q. How does the stereochemistry of D-lysine in this compound impact peptide bioactivity?
D-amino acids resist proteolytic degradation and alter peptide secondary structures (e.g., stabilizing β-turns). This is critical in designing antimicrobial peptides or protease-resistant therapeutics. Comparative studies using L- and D-lysine derivatives can reveal stereochemical effects on receptor binding .
Q. What strategies enable the integration of this compound into branched or cyclic peptides?
- Orthogonal side-chain protection : Use Dde or ivDde on lysine for selective deprotection with hydrazine, enabling branching.
- Cyclization : Employ native chemical ligation or CuAAC click chemistry after introducing thiol or azide groups via Boc-deprotected lysine .
Q. How should researchers troubleshoot discrepancies in coupling yields between this compound and other active esters?
- Optimize activation : Replace OPfp with PyOAt or switch to HATU/HOAt for sterically hindered residues.
- Microwave-assisted synthesis : Enhance kinetics for slow-reacting residues.
- Control experiments : Compare coupling efficiency with standard Fmoc-L-amino acid OPfp esters .
Q. What analytical techniques are essential for characterizing peptides synthesized with this compound?
Q. How can researchers design experiments to compare Boc stability versus alternative protecting groups (e.g., Alloc) during SPPS?
- Parallel synthesis : Synthesize identical peptides using Boc and Alloc-protected lysine.
- Deprotection monitoring : Expose resins to TFA (Boc) or Pd(0) (Alloc) and quantify cleavage efficiency via LC-MS.
- Side reaction analysis : Detect alkylation or oxidation byproducts under acidic or reductive conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

